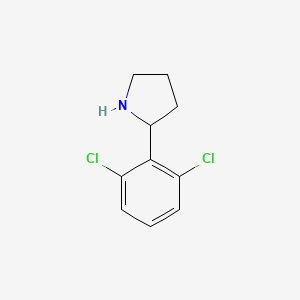

2-(2,6-Dichlorophenyl)pyrrolidine

説明

Evolution and Significance of Pyrrolidine (B122466) Derivatives in Pharmaceutical Sciences

The journey of pyrrolidine in pharmaceutical sciences is deeply rooted in nature. This saturated heterocycle is a fundamental component of numerous alkaloids found in plants and microorganisms, such as nicotine (B1678760) and hygrine. wikipedia.orgmdpi.com The amino acids proline and hydroxyproline, essential building blocks of proteins, also feature the pyrrolidine ring. wikipedia.orgmdpi.com This natural prevalence has long hinted at the inherent biocompatibility and potential for molecular recognition of the pyrrolidine framework.

Over the years, medicinal chemists have increasingly harnessed the unique structural and physicochemical properties of the pyrrolidine scaffold. Its three-dimensional, non-planar structure allows for a greater exploration of chemical space compared to its aromatic counterpart, pyrrole (B145914). nih.gov This "pseudorotation" of the ring enables the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. nih.gov The introduction of a pyrrolidine moiety into a drug molecule can also enhance its water solubility and other pharmacokinetic properties. researchgate.net

The versatility of the pyrrolidine ring is evident in the wide range of pharmacological activities exhibited by its derivatives. These include antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and various enzyme inhibitory effects. nih.gov In 2022, the U.S. Food and Drug Administration (FDA) approved several drugs containing a pyrrolidine ring, such as pacritinib, futibatinib, and daridorexant. researchgate.net This highlights the continued importance and therapeutic relevance of this heterocyclic system in modern drug discovery.

The synthesis of pyrrolidine derivatives is a mature and well-established field, with numerous methods available for their construction and functionalization. nih.govresearchgate.net These synthetic strategies often leverage readily available precursors like proline and 4-hydroxyproline. mdpi.com The ability to stereoselectively synthesize substituted pyrrolidines is particularly important, as the stereochemistry of the substituents can dramatically influence biological activity. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing a Pyrrolidine Moiety

| Drug Name | Therapeutic Area |

| Pacritinib | Myelofibrosis |

| Futibatinib | Cholangiocarcinoma |

| Daridorexant | Insomnia |

| Procyclidine | Parkinson's disease |

| Bepridil | Angina |

| Piracetam | Nootropic |

| Aniracetam | Nootropic |

Contextualization of 2-(2,6-Dichlorophenyl)pyrrolidine within Pharmacologically Active Pyrrolidine Frameworks

Within the vast landscape of pharmacologically active pyrrolidines, this compound emerges as a significant structural motif. The substitution pattern, featuring a dichlorinated phenyl ring at the 2-position of the pyrrolidine core, is a key feature in several potent and selective therapeutic agents.

The 2,6-dichlorophenyl group is a common substituent in medicinal chemistry, often introduced to modulate the electronic and steric properties of a molecule, thereby influencing its binding affinity and selectivity for a particular biological target. In the context of the pyrrolidine scaffold, this substitution creates a distinct chemical entity with the potential for unique pharmacological activities.

A notable example that highlights the importance of this structural framework is found in the development of positive allosteric modulators (PAMs) of the human dopamine (B1211576) D1 receptor. One such compound, 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), incorporates the 2-(2,6-dichlorophenyl) moiety. nih.govresearchgate.net This compound has been identified as a potent, subtype-selective, and orally available D1 PAM and has advanced to Phase 2 clinical studies for Lewy body dementia. nih.govresearchgate.net

The synthesis of molecules containing the this compound core often involves the coupling of a suitable pyrrolidine derivative with a 2,6-dichlorophenyl-containing fragment. For instance, the synthesis of LY3154207 involved the use of 2-(2,6-dichlorophenyl)acetic acid. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

2-(2,6-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMVRBKARAKTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407504 | |

| Record name | 2-(2,6-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383127-39-7 | |

| Record name | 2-(2,6-dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,6 Dichlorophenyl Pyrrolidine and Its Analogues

Direct Synthetic Routes to the 2-(2,6-Dichlorophenyl)pyrrolidine Core

Direct methods to install the 2,6-dichlorophenyl group onto a pre-formed or concurrently formed pyrrolidine (B122466) ring offer an efficient pathway to the target molecule. Key strategies include nucleophilic addition to imines or their precursors and the reduction of corresponding aromatic precursors.

One prominent method involves the addition of organometallic reagents to cyclic imines or their equivalents. rsc.orgnih.gov The Grignard reaction, for example, utilizes a 2,6-dichlorophenylmagnesium halide which acts as a nucleophile, attacking the electrophilic carbon of a ∆¹-pyrroline ring or a related N-activated imine. rsc.orgwikipedia.org This approach directly forges the critical carbon-carbon bond between the phenyl and pyrrolidine rings. A similar strategy can be employed with organolithium reagents. capes.gov.br

Another significant direct route is the catalytic hydrogenation of 2-(2,6-dichlorophenyl)pyrrole . nih.govresearchgate.net In this approach, the aromatic pyrrole (B145914) precursor, which is often more accessible synthetically, is reduced to the saturated pyrrolidine ring. This hydrogenation is typically performed using heterogeneous catalysts such as rhodium on carbon (Rh/C) or palladium on carbon (Pd/C), or homogeneous catalysts like specific ruthenium complexes. researchgate.net The choice of catalyst and reaction conditions is crucial to achieve high conversion and avoid side reactions.

Finally, copper-catalyzed carboamination reactions have emerged as a powerful tool for synthesizing 2-arylpyrrolidines. nih.govnih.gov This method involves the intermolecular coupling of a vinylarene, such as 2,6-dichlorostyrene, with an aminoethyl equivalent, like potassium N-carbamoyl-β-aminoethyltrifluoroborate. nih.govnih.gov The reaction, often catalyzed by a copper(II) species with a suitable ligand, proceeds through radical intermediates to construct the pyrrolidine ring and install the aryl group simultaneously. nih.govnih.gov

Table 1: Comparison of Direct Synthetic Routes

| Method | Key Reagents | Bond Formed/Process | Primary Advantage |

|---|---|---|---|

| Grignard Addition | 2,6-Dichlorophenylmagnesium halide, ∆¹-Pyrroline | C-C bond formation | Utilizes well-established organometallic chemistry. rsc.orgwikipedia.org |

| Catalytic Hydrogenation | 2-(2,6-Dichlorophenyl)pyrrole, H₂, Catalyst (e.g., Ru, Rh) | Saturation of pyrrole ring | Starts from a stable aromatic precursor. nih.gov |

| Copper-Catalyzed Carboamination | 2,6-Dichlorostyrene, Aminoethyltrifluoroborate, Cu(II) catalyst | C-C and C-N bond formation | High atom economy and functional group tolerance. nih.govnih.gov |

Multistep Syntheses Involving Pyrrolidine Ring Formation

Multistep syntheses provide the flexibility to construct complex pyrrolidine analogues by building the heterocyclic ring from acyclic precursors. These methods allow for greater control over substitution patterns and stereochemistry.

Intramolecular cyclization is a cornerstone of pyrrolidine synthesis, where a suitably functionalized linear molecule is induced to form the five-membered ring. A common strategy is the intramolecular aza-Michael addition , where an amine nitrogen attacks an α,β-unsaturated carbonyl or nitrile group within the same molecule. rsc.orgrsc.org This approach is highly effective for creating substituted pyrrolidines, and the stereochemical outcome can often be controlled. rsc.org

Another powerful technique is the intramolecular amination of organoboronates or the cyclization of amino alcohols. organic-chemistry.org For instance, an acyclic precursor containing an amine and a leaving group (or a group that can be converted into one, such as an alcohol) separated by a four-carbon chain can undergo an S_N2 reaction to close the ring. organic-chemistry.org Acid-catalyzed cyclization of N-(4,4-dialkoxybutyl)imines, where the aryl group (e.g., 2,6-dichlorophenyl) is part of the imine, represents a related strategy that proceeds via a cyclic iminium cation intermediate. rsc.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.netnih.gov These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. researchgate.net For the synthesis of 2-arylpyrrolidines, an MCR could involve an aldehyde (such as 2,6-dichlorobenzaldehyde), an amine, and a third component that provides the remaining atoms for the pyrrolidine ring. nih.govmdpi.com For example, the reaction between an aldehyde, an amino acid, and a dipolarophile can lead to highly substituted pyrrolidines through a [3+2] cycloaddition of an intermediate azomethine ylide. researchgate.net

Enantioselective Synthesis of Chiral this compound Enantiomers and Diastereomers

Many applications of pyrrolidines require a specific stereoisomer. Enantioselective synthesis of the chiral title compound can be achieved by several methods, often involving chiral catalysts or auxiliaries. mdpi.comnih.gov

A highly effective approach is the diastereoselective addition of a Grignard reagent to a chiral imine. rsc.org For instance, using an N-tert-butanesulfinyl imine derived from a γ-chloroamine allows the 2,6-dichlorophenyl Grignard reagent to add with high diastereoselectivity, controlled by the chiral sulfinyl group. rsc.org Subsequent removal of the chiral auxiliary yields the enantioenriched pyrrolidine.

Catalytic asymmetric hydrogenation of a 2-(2,6-dichlorophenyl)pyrrole precursor is another key strategy. nih.gov This requires a chiral catalyst, such as a ruthenium complex with a chiral phosphine (B1218219) ligand like PhTRAP, which can differentiate between the two faces of the pyrrole ring during the hydrogen addition, leading to one enantiomer in excess. nih.gov

Furthermore, asymmetric cyclization reactions provide a direct route to chiral pyrrolidines. acs.org An intramolecular aza-Michael reaction can be rendered enantioselective by using a chiral Brønsted acid catalyst, which protonates the substrate in a stereocontrolled manner. acs.org Similarly, photoinduced palladium-catalyzed enantioselective cyclizations of dienes with bromoamides can produce chiral γ-lactams, which are versatile precursors to enantioenriched pyrrolidines. acs.org

Table 2: Key Enantioselective Strategies

| Strategy | Chiral Source | Key Transformation | Typical Outcome |

|---|---|---|---|

| Asymmetric Grignard Addition | Chiral N-sulfinyl auxiliary | Nucleophilic addition to imine | High diastereoselectivity. rsc.org |

| Catalytic Asymmetric Hydrogenation | Chiral Ru-PhTRAP catalyst | Reduction of pyrrole ring | High enantiomeric excess (ee). nih.gov |

| Asymmetric Aza-Michael Cyclization | Chiral phosphoric acid catalyst | Intramolecular ring closure | High enantioselectivity. acs.org |

| Asymmetric Allylic Alkylation | Chiral ligand on metal catalyst | Formation of stereogenic quaternary center | Provides access to 2,2-disubstituted pyrrolidines. caltech.edunih.gov |

Chemical Derivatization and Functionalization of the this compound Moiety

Once the core this compound structure is obtained, it can be further modified to produce a wide range of analogues. The most common site for functionalization is the pyrrolidine nitrogen atom.

N-Acylation is a straightforward derivatization achieved by reacting the secondary amine of the pyrrolidine with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction forms an amide linkage. A notable example from medicinal chemistry involves the acylation of a complex dihydroisoquinoline amine with 2-(2,6-dichlorophenyl)acetic acid to form the active pharmaceutical ingredient LY3154207, demonstrating the utility of the 2-(2,6-dichlorophenyl)acetyl moiety in complex molecule synthesis. nih.gov While this example doesn't start with the pre-formed pyrrolidine, the acylation of the pyrrolidine nitrogen with various acid chlorides follows the same fundamental principle to yield N-acyl derivatives. rsc.org

N-Alkylation is another common modification, where an alkyl group is introduced at the nitrogen atom. rsc.org This can be accomplished through reductive amination with an aldehyde or ketone, or by direct reaction with an alkyl halide. Reductive N-alkylation using a palladium catalyst offers a mild and efficient method for this transformation. rsc.org

These derivatization reactions allow for the fine-tuning of the molecule's properties by introducing a variety of functional groups, which is a key strategy in fields like drug discovery. zsmu.edu.ua

Biological Activity and Pharmacological Characterization of 2 2,6 Dichlorophenyl Pyrrolidine Derivatives

Antiproliferative and Anticancer Activities

The quest for novel anticancer agents has led to the exploration of various synthetic compounds, including those derived from 2-(2,6-dichlorophenyl)pyrrolidine. These derivatives have been subjected to preliminary studies to ascertain their potential as antineoplastic agents.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA precursors and is a well-established target for anticancer drugs. rjpbr.comwikipedia.org Inhibition of DHFR leads to the disruption of DNA synthesis and cell death, particularly in rapidly proliferating cancer cells. wikipedia.org While various heterocyclic compounds, such as those containing pyrimidine (B1678525) and pyrrolo[2,3-d]pyrimidine scaffolds, have been investigated as DHFR inhibitors, current scientific literature does not provide specific evidence of this compound derivatives being evaluated for or acting as inhibitors of dihydrofolate reductase. nih.govmdpi.comnih.gov

Specific Cell Line Cytotoxicity and Growth Inhibition Studies

The cytotoxic effects of novel 2-arylpyrrolidine analogs, including those with a 2,6-dichlorophenyl substituent, have been evaluated against several cell lines. A study investigating a series of new 1,2-diarylpyrrolidine derivatives reported on their cytotoxicity. nih.gov The research highlighted that while many of these compounds exhibited anti-HIV-1 activity, they also showed marked cytotoxicity against peripheral blood mononuclear (PBM) cells, CEM (a human T-cell lymphoblast-like cell line), and Vero (monkey kidney epithelial) cells. nih.gov

For instance, compound 4 , identified as 2-(2,6-Dichlorophenyl)-2-(3,5-dimethylanilino)acetamide, was noted for its potent anti-HIV-1 activity but was also highly toxic to the cell lines tested. nih.gov This suggests that while the this compound scaffold is a component of biologically active molecules, issues of cytotoxicity need to be addressed in the design of potential therapeutic agents. The table below summarizes the reported cytotoxicity data for a relevant derivative.

| Compound | Cell Line | CC₅₀ (µM) |

| 2-(2,6-Dichlorophenyl)-2-(3,5-dimethylanilino)acetamide (4) | PBM | 0.43 |

| CEM | 0.58 | |

| Vero | 1.1 |

CC₅₀: 50% cytotoxic concentration. Data sourced from Martirosyan et al., 2017. nih.gov

Elucidation of Mechanism of Action in Antineoplastic Effects

The precise mechanisms through which this compound derivatives exert their antineoplastic effects have not been extensively elucidated in the available scientific literature. While some pyrrolidine (B122466) derivatives are known to induce apoptosis and cell cycle arrest in cancer cells, specific studies detailing these mechanisms for compounds bearing the 2-(2,6-dichlorophenyl) moiety are limited. nih.gov The observed cytotoxicity in various cell lines suggests that these compounds interfere with fundamental cellular processes, but further research is required to pinpoint the specific molecular targets and pathways involved in their anticancer activity.

Antiviral Activities

The structural features of this compound derivatives have also made them candidates for antiviral drug discovery, with a particular focus on the human immunodeficiency virus (HIV).

Anti-Human Immunodeficiency Virus (HIV) Activity

A series of novel 2-arylpyrrolidine derivatives have been synthesized and evaluated for their activity against HIV-1. nih.gov Among the 26 compounds tested, 14 demonstrated inhibitory effects on HIV replication in primary human lymphocytes, with 50% effective concentration (EC₅₀) values below 20 µM. nih.gov

Several compounds containing the this compound core were identified as potent anti-HIV-1 agents. Notably, 2-(2,6-Dichlorophenyl)-2-(3,5-dimethylanilino)acetamide (4 ) exhibited a potent EC₅₀ value of 0.43 µM. nih.gov The structure-activity relationship studies indicated that the presence of the 2,6-dichlorophenyl group on the pyrrolidine ring is a feature of some of the most active compounds. nih.gov The anti-HIV-1 activity of selected derivatives is presented in the table below.

| Compound | EC₅₀ (µM) against HIV-1 |

| 2-(2,6-Dichlorophenyl)-2-(3,5-dimethylanilino)acetamide (4) | 0.43 |

EC₅₀: 50% effective concentration. Data sourced from Martirosyan et al., 2017. nih.gov

Non-Nucleoside Reverse Transcriptase Inhibitory Potential

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a non-competitive site on the HIV-1 reverse transcriptase (RT) enzyme, thereby inhibiting its function and preventing viral replication. wikipedia.orgyoutube.comnih.gov The study on 2-arylpyrrolidine analogs noted that these compounds share structural similarities with known NNRTIs, such as loviride, which belongs to the α-anilinophenylacetamides (α-APA) family. nih.gov

This structural resemblance suggests that the anti-HIV activity of this compound derivatives may be mediated through the inhibition of HIV-1 reverse transcriptase in a manner similar to that of other NNRTIs. nih.gov These inhibitors act by binding to a specific, allosteric pocket on the enzyme, which induces a conformational change that disrupts the catalytic site and blocks DNA synthesis. nih.gov While the direct inhibition of RT by these specific pyrrolidine derivatives has not been explicitly demonstrated in the reviewed literature, their chemical structure makes them strong candidates for this mechanism of action. nih.gov

Enzyme Inhibition Profiles

Derivatives based on the this compound structure have been investigated for their ability to inhibit several key enzymes implicated in a variety of disease pathways.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

While extensive research on the direct cholinesterase inhibitory activity of this compound derivatives is not widely published, the broader class of cholinesterase inhibitors is critical in pharmacology. These inhibitors prevent the breakdown of the neurotransmitter acetylcholine, a mechanism central to the treatment of conditions like Alzheimer's disease. Studies on other heterocyclic compounds have shown that specific structural features can confer potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov For instance, research on carbacylamidophosphate derivatives identified compounds with significant inhibitory potency against both human AChE and bovine BuChE, highlighting that structural modifications can lead to selective or dual inhibition. nih.gov The potential for this compound derivatives to exhibit similar activities remains an area for further investigation.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The pyrrolidine core is a well-established pharmacophore in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes. nih.govnih.gov DPP-IV inhibitors, known as "gliptins," work by preventing the inactivation of incretin (B1656795) hormones like GLP-1 and GIP, which enhances glucose-dependent insulin (B600854) secretion. nih.gov

Patents and research have described various pyrrolidine-based compounds as potent DPP-IV inhibitors. google.comgoogle.com Specifically, pyrrolidine-2-carbonitrile (B1309360) derivatives have been identified for their ability to inhibit DPP-IV, making them useful for the treatment of diabetes and related metabolic disorders. google.com The general class of pyrrolidine compounds is frequently cited in the development of new DPP-IV inhibitors, indicating the structural importance of this moiety for achieving high inhibitory activity. nih.govgoogle.com One specific inhibitor, DPP-IV-IN-2, which acts on both DPP-IV and the related enzymes DP8/9, has reported IC50 values of 0.1 µM for DPP-IV. medchemexpress.com

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

The dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is a key strategy in developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs or selective COX-2 inhibitors. nih.govmdpi.com These enzymes are crucial in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively. nih.gov

While direct studies on this compound derivatives are limited, related heterocyclic structures have shown promise as dual inhibitors. For example, licofelone, a compound containing a pyrrolizine ring, is a competitive inhibitor of 5-LOX, COX-1, and COX-2 that has undergone extensive clinical investigation. sci-hub.st The development of dual inhibitors is considered a significant advancement in treating inflammatory conditions. nih.govmdpi.com

Other Enzyme Inhibitory Activities (e.g., α-Amylase, GPX4/MDM2)

α-Amylase Inhibition

Pyrrolidine derivatives have been synthesized and evaluated as inhibitors of α-amylase, an enzyme that plays a role in carbohydrate metabolism. nih.govnih.gov Inhibition of this enzyme can help manage postprandial hyperglycemia, a key aspect of diabetes management. nih.gov In one study, a series of pyrrolidine derivatives were tested, with some compounds showing noteworthy inhibitory activity against α-amylase. nih.gov For example, a 4-methoxy analogue (compound 3g) exhibited an IC50 value of 26.24 µg/mL, while another derivative (compound 3a) had an IC50 of 36.32 µg/mL. nih.gov

GPX4/MDM2 Inhibition

The interaction between p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in cancer therapy. Small-molecule inhibitors that block this interaction can reactivate the tumor-suppressing function of p53. nih.gov Spirooxindole compounds, which incorporate a pyrrolidine ring as a core structural element, have emerged as potent MDM2 inhibitors. nih.govnih.gov

Extensive research has led to the discovery of spiro[pyrrolidine-oxindole] derivatives with high affinity for MDM2. For instance, compound AA-115/APG-115, which features a complex dispiro[cyclohexane-pyrrolidine-indoline] system with a dichlorophenyl substituent, binds to MDM2 with a very high affinity (Ki < 1 nM) and is currently in clinical trials. nih.gov This highlights the utility of the substituted pyrrolidine scaffold in designing potent and orally active MDM2 inhibitors.

Receptor Binding and Ligand Affinity Studies

Beyond enzyme inhibition, derivatives of this compound have been characterized for their ability to bind to specific receptors, most notably sigma receptors.

Sigma Receptor Ligand Activity

Sigma (σ) receptors, classified into σ₁ and σ₂ subtypes, are recognized as important targets for therapeutic intervention in a range of neurological and psychiatric disorders. sigmaaldrich.com A number of ligands based on a dichlorophenyl-substituted pyrrolidine framework have been synthesized and shown to possess high affinity for these receptors. nih.govnih.gov

Research into conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine demonstrated a range of sigma receptor affinities. nih.gov The binding affinities (Ki) for these compounds, determined using guinea pig brain homogenates, ranged from 1.34 nM to 455 nM. nih.gov It was noted that steric factors and the orientation of nitrogen lone pairs play a significant role in the binding of these ligands to the sigma receptor. nih.gov

In another study, N-alkyl-substituted derivatives of cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine were synthesized and found to exhibit very high affinity for sigma receptors. nih.gov The most potent ligand in this series was an unsubstituted derivative, (1R,2S)-(-)-4, which displayed an affinity constant (Ki) of 0.49 nM and was highly selective for sigma receptors over other targets like kappa opioid, PCP, and dopamine-D2 receptors. nih.gov The stereochemistry, specifically the cis configuration, was found to be crucial for high-affinity binding. nih.gov

Below is a table summarizing the binding affinities of selected dichlorophenyl-pyrrolidine derivatives at sigma receptors.

| Compound Name/Number | Ki (nM) | Receptor Target | Reference |

| 6,7-dichloro-2-[2-(1-pyrrolidinyl)ethyl]tetrahydroisoquinoline (12) | 1.34 | Sigma Receptor | nih.gov |

| 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine (1) | 2.1 | Sigma Receptor | nih.gov |

| (1R,2S)-(-)-cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine | 0.49 | Sigma Receptor | nih.gov |

| (1R,2R)-trans-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine | 455 | Sigma Receptor | nih.gov |

Modulation of Neurotransmitter Systems

Derivatives of this compound have been identified as potent modulators of crucial neurotransmitter systems, particularly the dopamine (B1211576) D1 receptor. One notable compound, LY3154207, which is chemically defined as 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one, has been characterized as a novel, potent, and subtype-selective positive allosteric modulator (PAM) of the human D1 receptor. nih.gov This compound exhibits minimal allosteric agonist activity on its own. nih.gov Unlike traditional orthosteric agonists for the D1 receptor, which have faced challenges in clinical development, LY3154207 presents a distinct pharmacological profile. nih.gov It notably avoids the bell-shaped dose-response curve and tachyphylaxis (rapid decrease in response to a drug) often seen with orthosteric agonists in preclinical models. nih.gov The unique action of LY3154207 and its promising profile have led to its advancement into Phase 2 clinical studies for Lewy body dementia. nih.gov

Antimicrobial Activities

The this compound scaffold and its related structures have been a foundation for the development of various antimicrobial agents.

Antibacterial Efficacy

A series of synthesized quinazolin-4(3H)one derivatives incorporating a 2-[2-(2,6-dichlorophenyl)amino]benzyl moiety has been evaluated for in vitro antibacterial activity. nih.gov These compounds were tested against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The results were compared to the standard antibiotic ampicillin. The study revealed that many of the synthesized derivatives exhibited significant antibacterial action. nih.gov Generally, the pyrrolidine scaffold is recognized for its potential in developing agents with antibacterial properties. nih.gov

Table 1: Antibacterial Activity of 2-[2-(2,6-dichlorophenyl)amino]benzyl-quinazolin-4(3H)one Derivatives Data synthesized from textual descriptions of compound activity.

| Compound Type | Target Bacteria | Observed Activity |

| Quinazolinone derivatives with 2-(2,6-dichlorophenyl)amino benzyl (B1604629) group | Staphylococcus aureus (Gram-positive) | Significant |

| Quinazolinone derivatives with 2-(2,6-dichlorophenyl)amino benzyl group | Staphylococcus pyogenes (Gram-positive) | Significant |

| Quinazolinone derivatives with 2-(2,6-dichlorophenyl)amino benzyl group | Escherichia coli (Gram-negative) | Significant |

| Quinazolinone derivatives with 2-(2,6-dichlorophenyl)amino benzyl group | Pseudomonas aeruginosa (Gram-negative) | Significant |

Source: Journal of Young Pharmacists, 2010. nih.gov

Antifungal Efficacy

The same series of 2-[2-(2,6-dichlorophenyl)amino]benzyl-quinazolin-4(3H)ones was also tested for antifungal efficacy against Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov Several compounds in the series demonstrated good activity when compared to the standard antifungal agent, nystatin. nih.gov

Further research into related structures, such as 1-(3,5-dichlorophenyl)-2,5-pyrrolidinediones, has elucidated key structure-activity relationships for antifungal action against Botrytis cinerea. oup.com Analysis revealed that the antifungal activity of these derivatives is significantly determined by the hydrophobic character of the molecule. oup.com An increase in the hydrophobicity of the substituents on the imido ring leads to greater antifungal activity, suggesting a hydrophobic interaction at the target receptor site. oup.com Pyrrolidine derivatives, in general, are known to be investigated as potential antifungal agents. nih.gov

Table 2: Antifungal Activity of 2-[2-(2,6-dichlorophenyl)amino]benzyl-quinazolin-4(3H)one Derivatives Data synthesized from textual descriptions of compound activity.

| Compound Type | Target Fungi | Observed Activity |

| Quinazolinone derivatives with 2-(2,6-dichlorophenyl)amino benzyl group | Candida albicans | Good |

| Quinazolinone derivatives with 2-(2,6-dichlorophenyl)amino benzyl group | Aspergillus niger | Good |

| Quinazolinone derivatives with 2-(2,6-dichlorophenyl)amino benzyl group | Aspergillus clavatus | Good |

Source: Journal of Young Pharmacists, 2010. nih.gov

Antimalarial Potential

The pyrrolidine and pyrrole (B145914) ring systems are recognized scaffolds in the search for new antimalarial drugs. nih.govnih.gov Research on pyrrolone derivatives has aimed to develop agents with improved activity against resistant strains of malaria, such as Plasmodium falciparum K1, which is resistant to chloroquine (B1663885) and pyrimethamine. nih.gov Modifications to lead compounds, including scaffold hops, have resulted in derivatives with enhanced in vitro antimalarial activity and good selectivity for the parasite over mammalian cells. nih.gov While direct studies on this compound for antimalarial action are not specified, the established potential of the core pyrrolidine structure highlights it as a promising area for future investigation in antimalarial drug discovery. nih.govnih.gov

Anti-inflammatory Activities

The 2-(2,6-dichlorophenyl)amino moiety is a key component of the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac (B195802). nih.gov A specific derivative, hydrated pyrrolidinium (B1226570) [2-[(2,6-dichlorophenyl)amino]phenyl]acetate, represents a salt form of diclofenac incorporating a pyrrolidine cation. nih.gov The crystal structure of this compound has been characterized, revealing a network of hydrogen bonds. nih.gov The pyrrolidine scaffold is frequently utilized in the design of molecules with anti-inflammatory properties. nih.gov For instance, certain diarylpyrrole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for NSAIDs. One such derivative proved to be 4.8-fold more selective for COX-2 over COX-1. unina.it

Anticonvulsant Activities

The pyrrolidine-2,5-dione ring is a well-established pharmacophore for compounds active in the central nervous system, particularly for anticonvulsant activity. nih.gov This structure is present in the antiepileptic drug ethosuximide (B1671622). nih.gov Studies on new hybrid compounds that combine a pyrrolidine-2,5-dione core with other rings, such as thiophene, have identified potent anticonvulsant agents. nih.gov

One derivative, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated significant activity in multiple animal models of epilepsy, including the maximal electroshock (MES) and 6 Hz seizure tests. nih.gov In the MES test, this compound protected 75% of the animals at a dose of 100 mg/kg. nih.gov Its potency was further highlighted by its ED₅₀ values, which were considerably lower than those of the reference drugs valproic acid and ethosuximide in the MES and 6 Hz tests. nih.gov The mechanism of action for the most active compounds appears to involve moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Table 3: Anticonvulsant Activity of a Lead Pyrrolidine-2,5-dione Derivative

| Test Model | Compound | Protection / ED₅₀ | Reference Drug (ED₅₀) |

| Maximal Electroshock (MES) | 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4) | 75% protection @ 100 mg/kg; ED₅₀: 62.14 mg/kg | Valproic Acid (252.7 mg/kg) |

| 6 Hz Seizure Test (32 mA) | 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl (4) | ED₅₀: 75.59 mg/kg | Valproic Acid (130.6 mg/kg); Ethosuximide (221.7 mg/kg) |

Source: Molecules, 2021. nih.gov

Antioxidant Activities

The potential for compounds to counteract oxidative stress is a critical area of pharmacological research. While the broader class of pyrrolidine derivatives has been investigated for antioxidant properties, specific data on this compound derivatives remain limited in publicly available scientific literature. nih.govresearchgate.net

Research into related structures, such as pyrrolidin-2-one derivatives, has shown that this class of compounds can exhibit potent to moderate antioxidant activity. researchgate.net For instance, various synthesized pyrrolidin-2-one derivatives were evaluated for their free radical scavenging ability using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The results, when compared against the standard antioxidant gallic acid, indicated that the majority of the tested compounds were effective antioxidants. researchgate.net However, it is crucial to note that these findings are for the general pyrrolidin-2-one scaffold and not for derivatives specifically containing the 2-(2,6-dichlorophenyl) substituent. The electronic and steric effects of the dichlorophenyl group would significantly influence the antioxidant capacity, necessitating direct experimental evaluation.

Cholesterol Absorption Modulation

The regulation of cholesterol levels is a key therapeutic target for the prevention of cardiovascular diseases. While various chemical entities are known to modulate cholesterol absorption, specific studies detailing the effects of this compound derivatives on this biological process are not readily found in the current body of scientific literature.

General research on cholesterol and its biosynthesis has identified numerous compounds that can inhibit key enzymes like HMG-CoA reductase, thereby lowering cholesterol production. ebi.ac.uk However, a direct link between the this compound structure and the modulation of cholesterol absorption has not been established in published research. The lipophilicity and structural conformation conferred by the dichlorophenyl and pyrrolidine moieties could theoretically influence interactions with biological targets involved in cholesterol transport and metabolism, but this remains a speculative area requiring dedicated investigation.

Cell Differentiation Induction (e.g., Mesenchymal Stem Cells)

The ability to direct the differentiation of stem cells, such as mesenchymal stem cells (MSCs), into specific cell types holds immense promise for regenerative medicine. The influence of small molecules on this process is an active area of research.

Currently, there is a lack of specific published data on the role of this compound derivatives in inducing the differentiation of mesenchymal stem cells. Research in this field has identified various signaling pathways and molecules that can guide MSC differentiation. For example, the C-C motif chemokine CCL2 has been shown to promote the differentiation of granulocyte/macrophage progenitors. nih.gov However, the effects of the specific chemical scaffold have not been reported. The unique three-dimensional structure of this compound could potentially interact with cellular pathways that govern cell fate, but without experimental evidence, its role in MSC differentiation remains unknown.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 2,6 Dichlorophenyl Pyrrolidine Analogues

Impact of Substituent Variations on Biological Potency and Selectivity

The biological potency and selectivity of compounds containing the 2-(2,6-dichlorophenyl)pyrrolidine framework are highly sensitive to variations in substituents on both the pyrrolidine (B122466) ring and the phenyl group. Alterations can significantly impact how the molecule interacts with its biological target, influencing binding affinity and functional activity.

Detailed SAR exploration has been conducted on complex benzocycloheptene (B12447271) derivatives that feature a dichlorophenyl group and a pyrrolidine-containing side chain. acs.orgnih.gov In this series, developed as potential treatments for estrogen-receptor-positive breast cancer, the pyrrolidine ring's substitution pattern was critical for achieving high degradation activity of the estrogen receptor α (ERα).

One of the most critical positions for modification was the nitrogen atom of the pyrrolidine ring. Studies revealed that the nature of the N-substituent had a profound effect on ERα degradation efficacy. For instance, substitution with short alkyl groups like methyl or ethyl, or a longer butyl group, led to a significant decrease or complete loss of degradation activity. acs.org However, the introduction of a fluoropropyl group at this position resulted in markedly enhanced degradation activity (84%) while maintaining high potency (EC₅₀ = 0.3 nM). acs.org This highlights a specific spatial and electronic requirement for the N-substituent to achieve the desired biological outcome.

Furthermore, modifications to the point of attachment and the structure of the heterocyclic side chain itself were explored. Replacing the pyrrolidine ring with other heterocycles such as imidazole, azetidine, piperidine, or morpholine (B109124) was found to be detrimental to the degradation activity. acs.org This suggests that the five-membered pyrrolidine ring provides an optimal scaffold for positioning key interactive groups.

The following interactive table summarizes the SAR data for N-substitution on the pyrrolidine ring of a complex degrader molecule containing a dichlorophenyl moiety. acs.org

| Compound ID | Pyrrolidine N-Substituent | ERα Degradation Efficacy (%) | Potency (EC₅₀, nM) |

| 10l | Methyl | Low/Inactive | - |

| 10m | Ethyl | Low/Inactive | - |

| 10n | Fluoroethyl | Low/Inactive | - |

| 10o | Butyl | Low/Inactive | - |

| 10p | 3-Fluoropropyl | 84% | 0.3 |

This data is derived from a study on complex selective estrogen receptor degraders and not on simple this compound analogues. The compound numbering corresponds to the source publication. acs.org

Stereochemical Influence on Biological Activity and Receptor Binding

Stereochemistry often plays a pivotal role in the interaction between a small molecule and its biological target. nih.gov For analogues containing a chiral pyrrolidine ring, the spatial arrangement of substituents can dictate the binding orientation and, consequently, the biological activity.

In the development of selective estrogen receptor degraders, the chirality of the pyrrolidine ring was a critical determinant of activity. acs.orgnih.gov When an oxygen atom was used to link the pyrrolidine to the core scaffold (O-pyrrolidine), a stark difference in activity was observed between the enantiomers. The (S)-isomer of the O-pyrrolidine derivative was active, showing 70% ERα degradation. acs.org In contrast, the (R)-isomer was completely inactive. acs.org

This dramatic influence of stereochemistry underscores that the precise three-dimensional geometry of the side chain is essential for the molecule to adopt the correct conformation for effective interaction with the receptor protein and induce its degradation. acs.org The activity was found to be optimal only when the oxygen atom and the basic nitrogen of the pyrrolidine were separated by two carbon atoms, further emphasizing the strict geometric constraints for biological function. acs.org Such findings confirm that for this class of compounds, receptor binding is highly stereospecific, and only one enantiomer can productively engage the target to elicit the desired pharmacological response.

Pharmacophore Modeling and Ligand Design Implications

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. dovepress.commdpi.com A pharmacophore model does not represent a real molecule but is an abstract concept that encapsulates the key molecular interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups. dovepress.com

For a class of molecules like the this compound analogues, a pharmacophore model can be developed based on the SAR data of active compounds. Based on the findings for the SERD series, a putative pharmacophore model would likely include:

A hydrophobic feature corresponding to the dichlorophenyl ring.

A hydrogen bond acceptor or a specific hydrophobic/polar feature representing the pyrrolidine ring.

A basic nitrogen atom, positioned at a specific distance and geometry relative to the other features.

Exclusion volumes to define regions where steric bulk is not tolerated.

The development of such models has significant implications for ligand design. dovepress.com By using a validated pharmacophore model as a 3D query, large chemical databases can be screened virtually to identify novel scaffolds that match the required features. dovepress.comnih.gov This approach facilitates "scaffold hopping," where new core structures, potentially with improved properties, can be discovered. mdpi.com Furthermore, combining pharmacophore modeling with QSAR can lead to 3D-QSAR models that predict the biological activity of new designs, thereby prioritizing synthetic efforts towards the most promising candidates. dovepress.com

Computational Approaches to SAR/QSAR Elucidation

Computational chemistry provides a suite of tools to rationalize and predict the structure-activity relationships of drug candidates, including this compound analogues. These methods range from quantum mechanical calculations to molecular docking and 3D-QSAR studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For 2D-QSAR, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of analogues and correlated with their measured potency. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by analyzing the 3D electrostatic and steric fields surrounding the molecules. The resulting contour maps can visualize regions where positive or negative charge, or steric bulk, is favorable or unfavorable for activity, providing direct guidance for molecular modification. researchgate.net

Molecular Docking is another crucial computational tool that predicts the preferred orientation of a ligand when bound to its receptor target. For analogues of this compound, docking studies could be used to simulate their binding pose within a target protein's active site. This can help explain the observed SAR; for example, it could reveal why the (S)-isomer of a pyrrolidine derivative is active while the (R)-isomer is not, perhaps due to a critical hydrogen bond that can only be formed by one enantiomer. nih.gov

These computational approaches are not mutually exclusive and are often used in concert. A QSAR model might highlight the importance of a particular property, and molecular docking can provide a structural hypothesis to explain that finding. Together, these methods accelerate the drug discovery process by building a deeper understanding of the molecular interactions that drive biological activity and by enabling the rational design of more effective molecules. nih.gov

Mechanistic Insights into the Actions of 2 2,6 Dichlorophenyl Pyrrolidine and Its Derivatives

Enzyme Kinetic Analysis and Ligand-Target Binding Interactions

The biological activity of 2-(2,6-dichlorophenyl)pyrrolidine derivatives is intrinsically linked to their ability to bind with high affinity and specificity to protein targets such as enzymes and receptors. Kinetic analyses and binding studies have revealed detailed information about these molecular recognition events.

One prominent derivative, LY3154207, has been identified as a potent, subtype-selective positive allosteric modulator (PAM) of the human dopamine (B1211576) D1 receptor. nih.govresearchgate.net Unlike orthosteric agonists that bind to the same site as the endogenous ligand (dopamine), allosteric modulators bind to a distinct site, altering the receptor's conformation and function. researchgate.net In vitro studies using HEK293 cells expressing the human D1 receptor demonstrated that LY3154207 significantly potentiates the dopamine-induced cAMP response. researchgate.net In this potentiator mode, it exhibits high potency with a low nanomolar EC50 value. researchgate.net Allosteric Schild plot analysis confirmed its mechanism, yielding an α-factor of 14.5, which quantifies the degree of potentiation. researchgate.net Structural and conformational studies suggest that LY3154207 adopts an unusual boat conformation, which is crucial for its binding to the D1 receptor. nih.govresearchgate.net

Derivatives of the this compound scaffold have also been developed as potent enzyme inhibitors and receptor antagonists. For instance, [7-(2,6-dichlorophenyl)-5-methylbenzo nih.govorganic-chemistry.orgnih.govtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine was identified as a potent inhibitor of Src kinase, a non-receptor tyrosine kinase involved in cancer signaling. nih.gov In another therapeutic area, derivatives have been designed as inverse agonists for the cannabinoid-1 receptor (CB1R), a target for treating obesity. nih.gov These compounds demonstrate high selectivity for CB1R and their binding activity has been confirmed through competitive binding assays. nih.gov

The table below summarizes the binding interactions for selected derivatives.

| Compound/Derivative | Target | Mechanism of Action | Potency/Binding Affinity |

| LY3154207 | Dopamine D1 Receptor | Positive Allosteric Modulator (PAM) | EC50 = 3.7 nM (potentiator mode) researchgate.net |

| [7-(2,6-dichlorophenyl)-5-methylbenzo nih.govorganic-chemistry.orgnih.govtriazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine | Src Kinase | Inhibitor | Potent activity reported nih.gov |

| MK-5596 | Cannabinoid-1 Receptor (CB1R) | Inverse Agonist | Highly selective inverse agonist nih.gov |

Cellular Pathway Modulation and Signal Transduction Analysis

The interaction of this compound derivatives with their molecular targets initiates a cascade of intracellular events, modulating cellular pathways and signal transduction.

The action of the D1 PAM LY3154207 provides a clear example of signal transduction modulation. The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a crucial second messenger. By allosterically potentiating the receptor's response to dopamine, LY3154207 leads to a significant increase in intracellular cAMP levels. researchgate.net This modulation of the cAMP pathway is central to the therapeutic effects sought in conditions involving dopaminergic dysfunction. researchgate.net

Furthermore, the metabolic fate of compounds containing the 2,6-dichlorophenyl moiety can lead to the modulation of other cellular pathways. For example, the structurally related drug diclofenac (B195802), which also contains a 2-(2,6-dichlorophenyl)amino group, undergoes bioactivation by cytochrome P450 (CYP) enzymes. nih.gov This process can involve oxidative decarboxylation mediated by enzymes like CYP3A4, leading to the formation of reactive intermediates. nih.gov These intermediates can then interact with cellular nucleophiles, potentially modulating various cellular processes. While specific metabolic pathways for this compound have not been detailed, the potential for CYP-mediated metabolism and subsequent modulation of cellular redox status or other pathways is an important area for mechanistic investigation. nih.gov The modulation of key signaling pathways, such as those involving protein-protein interactions (PPIs), represents a major frontier in drug discovery, and pyrrolidine-based molecules are often explored as scaffolds for PPI modulators. researchgate.net

Investigation of Reaction Mechanisms for Synthesis and Chemical Transformations

The construction of the pyrrolidine (B122466) ring and the incorporation of the 2,6-dichlorophenyl group involve sophisticated chemical transformations with well-studied reaction mechanisms.

A key strategy for synthesizing substituted pyrrolidines is through intramolecular C-H amination. Mechanistic studies on copper-catalyzed versions of this reaction have provided significant insights. nih.gov For example, using N-fluoro-sulfonamides as substrates, kinetic isotope effect (KIE) experiments were performed. A primary KIE (kH/kD) value of 3.3 was measured in a direct competition experiment, which strongly supports that the cleavage of the C-H bond is the turnover-limiting step in the catalytic cycle. nih.gov These studies also suggest that the nature of the halogen on the nitrogen atom (fluorine vs. chlorine) and the substituents on the catalyst's ligands can significantly influence reaction efficiency and pathways. nih.gov

A specific, multi-step synthesis for the derivative LY3154207 has been described, starting from commercially available 2-bromophenylalanine. researchgate.net The synthesis involves the formation of a tetrahydroisoquinoline (THIQ) ring system, followed by N-acylation with 2-(2,6-dichlorophenyl)acetic acid to install the key moiety. This demonstrates a practical application of established chemical transformations for creating complex derivatives. researchgate.net

Another mechanistically interesting approach is the asymmetric 'clip-cycle' synthesis, which can produce enantioenriched pyrrolidines. whiterose.ac.uk This domino reaction involves the conjugate addition of an amine to a thioester-containing Michael acceptor, followed by an intramolecular aza-Michael cyclization. The use of a chiral phosphoric acid as a catalyst allows for high stereocontrol, proceeding through a mechanism where the catalyst activates the electrophile and directs the nucleophilic attack. whiterose.ac.uk

In Vitro and In Vivo Mechanistic Studies

Translating molecular interactions into physiological effects is demonstrated through a combination of in vitro and in vivo mechanistic studies. These studies utilize cellular models and whole-organism systems to probe the functional consequences of target engagement.

In Vitro Studies: Cell-based assays are fundamental for elucidating the mechanism of action. For the D1 PAM LY3154207, its activity was characterized in HEK293 cells engineered to express various species orthologs of the D1 receptor (human, dog, rhesus monkey, mouse), confirming its potentiation of the cAMP pathway across species. researchgate.net For anticancer derivatives like the aforementioned Src kinase inhibitor, in vitro studies involved assessing activity in human tumor cell lines to confirm target engagement and cellular effects. nih.gov Similarly, pyrrolidine-based palladium(II) complexes have been studied in vitro for their ability to induce the generation of reactive oxygen species (ROS) in cancer cell lines, providing a mechanism for their cytotoxic effects. nih.gov

In Vivo Studies: Animal models are critical for understanding the physiological and behavioral consequences of modulating a specific pathway. The CB1R inverse agonist derivative MK-5596 was evaluated in a diet-induced obese (DIO) rat model. nih.gov In this in vivo system, the compound was shown to reduce body weight and food intake, and these effects were confirmed to be mediated through the CB1R mechanism by using knockout mice. nih.gov Other pyrrolidine derivatives have been tested in animal models for anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help to elucidate their mechanism of action within the central nervous system. nih.gov

The following table provides a summary of mechanistic studies for relevant derivatives.

| Study Type | Model System | Compound/Derivative Class | Key Mechanistic Finding |

| In Vitro | HEK293 cells expressing D1 receptors | Dopamine D1 PAM (LY3154207) | Potentiation of dopamine-induced cAMP signal transduction researchgate.net |

| In Vitro | Human tumor cell lines | Src Kinase Inhibitor | Inhibition of tumor cell growth nih.gov |

| In Vivo | Diet-induced obese (DIO) rat model | CB1R Inverse Agonist (MK-5596) | Reduction of food intake and body weight via a CB1R-mediated mechanism nih.gov |

| In Vivo | Mouse psychomotor tests (6 Hz) | 3,4-dichlorophenyl-substituted pyrrolidine-2,5-dione | Anticonvulsant effects linked to modulation of ion channels nih.gov |

Advanced Computational Chemistry and Molecular Modeling for 2 2,6 Dichlorophenyl Pyrrolidine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the binding mechanism and predicting the affinity of a potential drug molecule.

In research involving analogs of 2-(2,6-dichlorophenyl)pyrrolidine, molecular docking has been employed to elucidate binding modes and predict activity. For instance, a study on novel chalcone (B49325) analogs incorporating a pyrrolidine (B122466) moiety investigated their antiproliferative activity against the estrogen receptor-positive MCF-7 breast cancer cell line. researchgate.net Docking simulations were performed to analyze the binding mechanism of these compounds. researchgate.net The results indicated that the synthesized analogs, such as those containing the pyrrolidine ring, showed good binding affinity within the receptor's active site, comparable to the standard drug tamoxifen. researchgate.net These simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity and a starting point for designing more potent analogs. researchgate.net

| Compound | Docking Score (kcal/mol) | Target Protein | Key Interactions Noted |

|---|---|---|---|

| Analog 5a | -8.5 | Estrogen Receptor Alpha | Hydrophobic interactions, Pi-Pi stacking |

| Analog 5b | -8.2 | Estrogen Receptor Alpha | Hydrogen bonding with key residues |

| Analog 5c | -8.8 | Estrogen Receptor Alpha | Hydrophobic and electrostatic interactions |

| Tamoxifen (Standard) | -9.1 | Estrogen Receptor Alpha | Established binding mode |

Note: The data in this table is representative of findings for analogous compounds as described in the referenced literature. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including a ligand-protein complex. By simulating the motions of atoms and molecules over time, MD can assess the stability of the docked conformation, reveal conformational changes, and provide insights into the dynamics of the binding process.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. By calculating the electron density, DFT can provide valuable insights into a molecule's properties without the need for empirical data.

DFT studies have been conducted on compounds containing the 2,6-dichlorophenyl group to understand their structural and electronic properties. nih.govnih.gov These calculations are used to optimize the molecular geometry and determine key electronic parameters. A critical aspect of this analysis is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. nih.govnih.gov These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net The negative regions, often located on electronegative atoms like oxygen or chlorine, are indicative of sites susceptible to electrophilic attack. nih.govresearchgate.net This information is vital for predicting how a molecule like this compound might interact with biological targets and for understanding its metabolic pathways. nih.govnih.gov

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) | Interpretation |

|---|---|---|

| HOMO Energy | -6.9 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.8 eV | Indicates chemical reactivity and stability. A lower value suggests higher reactivity. nih.gov |

| Dipole Moment | 3.5 Debye | Measures the polarity of the molecule. |

Note: The data is representative of DFT calculations performed on analogous compounds containing the dichlorophenyl moiety as found in the literature. nih.gov

In Silico Prediction of Biological Activity, Selectivity, and Drug Metabolism

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential biological activities and toxicities of drug candidates. These predictions are essential for filtering out compounds with unfavorable pharmacokinetic profiles early in the drug discovery process. nih.gov

ADME prediction tools are used to evaluate drug-likeness based on criteria such as Lipinski's rule of five. mdpi.com They can also predict properties like intestinal absorption, blood-brain barrier penetration, interaction with P-glycoprotein, and inhibition of cytochrome P450 (CYP) enzymes. nih.govmdpi.com For example, studies on pyrrolidine and pyrrolizidine (B1209537) derivatives have used these tools to predict high intestinal absorption and good water solubility for some analogs. mdpi.com Predicting whether a compound is a substrate or inhibitor of key metabolic enzymes like CYPs is critical for anticipating potential drug-drug interactions. mdpi.com These comprehensive in silico profiles help prioritize which derivatives of this compound are most promising for further experimental investigation. nih.govmdpi.com

Future Perspectives and Therapeutic Development of 2 2,6 Dichlorophenyl Pyrrolidine Analogues

Identification of Novel Therapeutic Targets and Emerging Applications

The core pyrrolidine (B122466) ring is a prominent feature in numerous natural products and pharmacologically active agents, making it a privileged scaffold in drug discovery. nih.gov Researchers are continuously exploring derivatives of this structure for new therapeutic applications beyond their initial targets. The molecular diversity and complex three-dimensional structure of pyrrolidine-based molecules allow for the design of drug candidates with potentially higher activity and lower toxicity. nih.govnih.gov

Recent research has highlighted the potential of pyrrolidine derivatives in a wide array of diseases. nih.govnih.gov These emerging applications are driven by the identification of novel biological targets. For instance, certain pyrrolidine derivatives have been investigated for their activity as:

Anticancer agents : Targeting various mechanisms involved in tumor growth and proliferation. nih.govnih.gov

Antiviral compounds : Showing potential against viruses like the Hepatitis C Virus (HCV). nih.gov

Antimicrobial agents : Developing new molecules to combat drug-resistant bacteria and fungi. nih.govnih.gov

Anti-inflammatory drugs : Modulating inflammatory pathways to treat conditions like rheumatoid arthritis and osteoarthritis. nih.govnih.gov

Central Nervous System (CNS) agents : Including anticonvulsants and treatments for neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net

The development of these novel agents often involves significant structural modifications to the basic pyrrolidine framework to optimize binding to new targets. This has led to the synthesis of diverse chemical libraries and the discovery of compounds with highly specific biological activities.

Table 1: Selected Emerging Applications and Targets for Pyrrolidine Derivatives

| Therapeutic Area | Specific Application/Target | Compound Type/Example | Research Finding | Reference |

| Oncology | Osteosarcoma Proliferation | Thiazolidinone derivatives | A lead compound, (R)-8i, showed significant inhibition of osteosarcoma cell proliferation in vitro and in vivo. | nih.gov |

| Oncology | Kinase Inhibition (e.g., RTKs) | Sunitinib (a pyrrole-containing drug) | An FDA-approved drug that inhibits multiple receptor tyrosine kinases (RTKs) involved in cancer cell signaling. | nih.gov |

| Infectious Disease | Antimicrobial | Tetrazolyl-1,2,3-triazole derivatives | Synthesized compounds demonstrated potent activity against various Gram-positive and Gram-negative bacteria and fungal strains. | nih.gov |

| Metabolic Disease | Dipeptidyl peptidase-IV (DPP-IV) Inhibition | Pyrrolidine sulfonamide derivatives | A synthesized derivative showed significant inhibition of the DPP-IV enzyme, a target for type 2 diabetes. | nih.gov |

| Immunology/Oncology | CXCR4 Antagonism | Pyrrolidine derivatives | A synthesized compound was identified as a promising lead for the development of CXCR4 antagonists, which have roles in cancer and inflammation. | nih.gov |

Development of Multi-Target Directed Ligands

Complex, multifactorial diseases like Alzheimer's disease and cancer have proven difficult to treat with single-target drugs. nih.govnih.gov This has led to a paradigm shift from the "one-target, one-drug" approach to the development of Multi-Target Directed Ligands (MTDLs). nih.govresearchgate.net MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, which can lead to enhanced therapeutic efficacy and a lower likelihood of drug-drug interactions compared to combination therapies. nih.gov

The 2-(2,6-dichlorophenyl)pyrrolidine scaffold is a valuable starting point for creating MTDLs due to its chemical tractability and the ability to introduce diverse functional groups. By combining the pyrrolidine core with other pharmacophores, researchers can design hybrid molecules that address different aspects of a disease's pathology. For example, in the context of Alzheimer's disease, an MTDL might be designed to inhibit both acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation, two key pathological hallmarks of the disease. nih.govnih.gov

The design strategy for MTDLs involves linking or merging different pharmacophoric units into a single molecule. This approach is considered a valuable option for effectively treating complex diseases. researchgate.netmdpi.com

Table 2: Conceptual Design of MTDLs for Alzheimer's Disease

| Target 1 | Target 2 | Target 3 | Rationale for Multi-Target Approach | Reference |

| Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Beta-Amyloid (Aβ) Aggregation | Simultaneously addresses cholinergic dysfunction and the formation of amyloid plaques, two central features of Alzheimer's pathology. | nih.govnih.gov |

| Monoamine Oxidase (MAO) | Cholinergic Receptors | NMDA Receptors | Aims to correct multiple neurotransmitter imbalances and protect against excitotoxicity, offering a broader symptomatic and potentially disease-modifying effect. | nih.gov |

| Pro-inflammatory Enzymes | Cytokine Secretion | Neuronal Protection | Targets neuroinflammation, a key component of neurodegeneration, while also providing direct neuroprotective effects. | nih.gov |

Challenges and Opportunities in Preclinical and Clinical Translation of this compound Derivatives

The path from a promising compound in the lab to an approved therapeutic is long, expensive, and fraught with challenges. nih.gov Derivatives of this compound, like any novel chemical entity, face significant hurdles in preclinical and clinical development.

Challenges:

Manufacturing and Quality Control : Ensuring the consistent, large-scale production of complex molecules is a major challenge. Issues can include low production yields, high costs, incomplete purification, and batch-to-batch variability, all of which are critical for regulatory approval. nih.gov

Pharmacokinetics and Pharmacology : Predicting how a drug will be absorbed, distributed, metabolized, and excreted in humans based on animal models is notoriously difficult. Standard allometric scaling using body weight may not be accurate for these specialized compounds. nih.gov

Preclinical Models : Finding animal models that accurately replicate complex human diseases is fundamental for evaluating efficacy and safety. A mismatch between the preclinical model and the human disease state is a common reason for clinical trial failure. nih.gov

Complexity of MTDLs : While MTDLs offer therapeutic promise, their development is inherently more complex. Optimizing a single molecule to have the desired activity at multiple targets without introducing off-target toxicity is a significant challenge. nih.gov

Opportunities:

Addressing Unmet Medical Needs : The primary opportunity lies in the potential for these novel derivatives to treat diseases for which current therapies are inadequate. mdpi.com For conditions like osteosarcoma, where no targeted drugs have been launched, a novel agent could be transformative. nih.gov

Improved Efficacy and Safety : The MTDL approach offers the potential for superior efficacy in complex diseases compared to single-target agents. nih.gov By carefully designing molecules, it may also be possible to achieve a better safety profile.

Versatile Scaffold : The pyrrolidine ring is a well-understood and synthetically flexible scaffold. nih.govnih.gov This allows medicinal chemists to systematically modify its structure to optimize properties and overcome specific development challenges, such as improving solubility or metabolic stability.

Successfully navigating these challenges will require significant investment, interdisciplinary collaboration, and innovative approaches to drug design and testing.

Q & A

Q. What are the optimal synthetic routes for 2-(2,6-Dichlorophenyl)pyrrolidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthetic optimization requires a factorial design approach to test variables such as temperature, solvent polarity, and catalyst loading . For example, analogous compounds like 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione were synthesized using dichloromethane as a solvent with NaOH-mediated reactions . Computational reaction path search methods (e.g., quantum chemical calculations) can narrow down optimal conditions by predicting energy barriers and intermediates . Purification steps, such as column chromatography or recrystallization, should be validated via HPLC or NMR to ensure >95% purity .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond angles and spatial arrangement of the dichlorophenyl and pyrrolidine moieties, as demonstrated for structurally similar compounds .

- NMR spectroscopy : H and C NMR can confirm regiochemistry and detect impurities. For example, aromatic protons in dichlorophenyl groups typically appear as doublets in the 7.0–7.5 ppm range .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols should be prioritized when handling chlorinated pyrrolidine derivatives in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (P280/P305+P351+P338) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (H335) .

- Waste disposal : Segregate halogenated waste for specialized treatment to prevent environmental contamination .

- Emergency response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing for moisture-sensitive byproducts .

Advanced Research Questions

Q. How can computational reaction path search methods be integrated with experimental validation to accelerate the development of novel derivatives?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in electrophilic substitution reactions .

- High-throughput screening : Pair computational predictions with automated synthesis platforms to test >100 conditions/day, focusing on yield and selectivity .

- Feedback loops : Refine computational models using experimental data (e.g., crystallographic or kinetic data) to improve accuracy .

Q. What strategies exist for resolving contradictions between theoretical predictions and experimental observations in the reactivity of dichlorophenyl-substituted heterocycles?

- Methodological Answer :

- Multi-technique validation : Compare DFT-predicted reaction pathways with experimental kinetic isotope effects (KIE) or isotopic labeling studies .

- Sensitivity analysis : Identify variables (e.g., solvent dielectric constant) that disproportionately affect outcomes using Plackett-Burman experimental designs .

- Collaborative frameworks : Engage interdisciplinary teams to reconcile discrepancies (e.g., computational chemists + synthetic organic chemists) .

Q. What methodologies enable comprehensive analysis of environmental degradation pathways for chlorinated pyrrolidine compounds?

- Methodological Answer :

- Atmospheric fate studies : Simulate OH radical-mediated degradation in smog chambers to identify primary oxidation products (e.g., chlorinated ketones or nitriles) .

- Aquatic toxicity assays : Use Daphnia magna or algal models to assess bioaccumulation potential and LC values .

- Advanced mass spectrometry : Apply LC-QTOF-MS to detect trace degradation products in environmental matrices (detection limit <1 ppb) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。